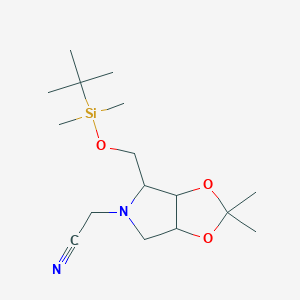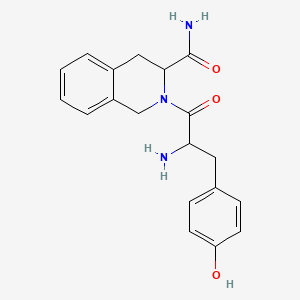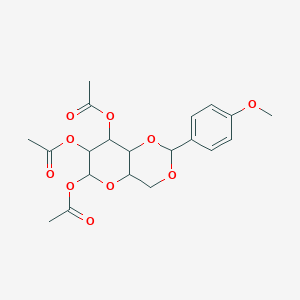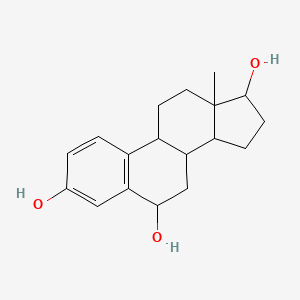
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is a fluorinated aromatic compound that features both fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the introduction of the fluorine and trifluoromethyl groups onto the aromatic ring through electrophilic aromatic substitution reactions. The isonicotinic acid moiety can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic processes to ensure high yield and purity. These methods often require precise control of reaction conditions such as temperature, pressure, and the use of specific catalysts to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
Medicinally, this compound has potential applications in drug development. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is unique due to its combination of fluorine and trifluoromethyl groups with the isonicotinic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H7F4NO2 |
|---|---|
Molecular Weight |
285.19 g/mol |
IUPAC Name |
5-fluoro-2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO2/c14-10-6-18-11(5-8(10)12(19)20)7-3-1-2-4-9(7)13(15,16)17/h1-6H,(H,19,20) |
InChI Key |
ZTACIUFPTQUZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C(=C2)C(=O)O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)











